molecular formula C16H21ClN2O3 B1339130 tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 869478-16-0

tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No.: B1339130
CAS No.: 869478-16-0
M. Wt: 324.8 g/mol
InChI Key: QYUKBCDPNJYYKP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate is a Boc-protected piperazine derivative functionalized with a 4-chloro-2-formylphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and heterocyclic systems. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the formyl and chloro substituents enable further functionalization, such as condensation or nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-13(17)10-12(14)11-20/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUKBCDPNJYYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468124
Record name tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869478-16-0
Record name tert-Butyl 4-(4-chloro-2-formylphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chloro-2-formylphenylhydrazine. This intermediate is then reacted with tert-butyl 4-oxopiperidine-1-carboxylate under acidic or basic conditions to form the desired pyrazine ring structure. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: 4-(4-chloro-2-carboxyphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

    Reduction: 4-(4-chloro-2-hydroxymethylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

    Substitution: 4-(4-amino-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate can be used as a probe to study enzyme interactions and receptor binding due to its reactive formyl group and chloro-substituted phenyl ring.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable pyrazine ring and reactive functional groups.

Mechanism of Action

The mechanism by which tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro-substituted phenyl ring can engage in hydrophobic interactions with receptor sites, influencing binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • Substituent Position : The target compound’s 4-chloro-2-formylphenyl group (ortho-formyl, para-chloro) contrasts with analogs like the meta-formylbenzyl () or para-fluorophenyl () derivatives. Ortho-substituents often induce steric hindrance, affecting reactivity .
  • Functional Groups : The formyl group enables Schiff base formation (e.g., with hydrazines), while hydroxymethyl () or acetyl-nitro () groups offer divergent reactivity pathways.
  • Electron Effects : The chloro group is electron-withdrawing, deactivating the aromatic ring, whereas hydroxymethyl (electron-donating) increases ring reactivity toward electrophiles .

Physicochemical Properties

  • Solubility: The Boc group improves solubility in organic solvents (e.g., DCM, THF) compared to non-protected analogs.
  • Stability : Chloro and formyl substituents may reduce thermal stability relative to fluorophenyl or hydroxymethyl derivatives due to increased reactivity .

Research Findings and Case Studies

  • Mannich Base Reactivity : Analogous Boc-piperazine derivatives undergo Mannich reactions to form diazepines or triazepines (), highlighting their utility in heterocycle synthesis .

Biological Activity

Tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate, with the molecular formula C16H21ClN2O3C_{16}H_{21}ClN_{2}O_{3}, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a tert-butyl group, a chloro-substituted aromatic ring, and a tetrahydro-pyrazine ring. Its unique molecular architecture suggests various interactions with biological systems, making it a candidate for further research in medicinal chemistry.

The compound is synthesized through multi-step organic reactions, typically starting from 4-chloro-2-formylphenylhydrazine and tert-butyl 4-oxopiperidine-1-carboxylate. The reaction conditions often involve acidic or basic media to facilitate the formation of the pyrazine ring. The presence of the aldehyde group in its structure allows for significant reactivity, which can be exploited in various synthetic pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The chloro-substituted phenyl ring may enhance hydrophobic interactions with receptor sites, affecting binding affinity and specificity .

Biological Activity

Research on the biological activity of this compound has indicated several potential therapeutic applications:

Antimicrobial Properties

Similar compounds have demonstrated antibacterial and antifungal activities. Research indicates that modifications in the molecular structure can enhance these properties, suggesting that this compound may also possess antimicrobial effects .

Case Studies and Research Findings

StudyFindings
Study on Schiff BasesInvestigated various derivatives showing anticancer activity against HCT-116 with IC50 values ranging from 6.2 μM to 43.4 μM .
Enzyme Interaction StudyDemonstrated that similar compounds could effectively inhibit enzyme activity through covalent interactions with active sites .
Antimicrobial ScreeningRelated compounds exhibited significant activity against pathogenic bacteria, indicating potential for similar effects in tert-butyl derivatives .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 4-(4-chloro-2-formylphenyl)tetrahydro-1(2H)-pyrazinecarboxylate, and how is regioselectivity ensured?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the tetrahydro-1(2H)-pyrazine ring via cyclization of protected piperazine derivatives.
  • Step 2 : Introduction of the 4-chloro-2-formylphenyl group via Suzuki-Miyaura coupling using a boronic ester intermediate. Pd(dppf)Cl₂ is commonly employed as the catalyst, with Cs₂CO₃ as the base in a 1,4-dioxane/water solvent system at 100–110°C .
  • Step 3 : Protection of the pyrazine nitrogen with a tert-butyl carbamate group to prevent undesired side reactions. Regioselectivity is controlled by optimizing reaction temperature, catalyst loading, and steric/electronic effects of substituents on the aryl halide precursor .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (δ ~8.5 ppm for formyl proton, δ ~1.4–1.5 ppm for tert-butyl group) and ¹³C NMR (δ ~190–200 ppm for carbonyl carbons) confirm structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₂ClN₂O₃: 337.1315) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives with bulky substituents .

Q. How should this compound be purified and stored to maintain stability?

  • Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures .
  • Storage : Store at 0–8°C under inert atmosphere (N₂/Ar) in amber vials to prevent hydrolysis of the formyl group and tert-butyl carbamate .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the formyl group in nucleophilic addition reactions?

The electron-deficient formyl carbon undergoes nucleophilic attack (e.g., by amines or hydrazines) to form Schiff bases or hydrazones. Density Functional Theory (DFT) calculations (B3LYP/6-31G(d) level) reveal a LUMO energy of −2.1 eV at the formyl carbon, indicating high electrophilicity. Solvent effects (modeled via PCM) show polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Q. How does the chloro substituent influence electronic properties and downstream reactivity?

  • Electron-Withdrawing Effect : The chloro group decreases electron density on the phenyl ring (Hammett σₚ = +0.23), directing electrophilic substitution to the para position.
  • Cross-Coupling Potential : The chloro group serves as a leaving site for Buchwald-Hartwig amination or Ullmann-type couplings, enabling diversification into amine- or ether-linked derivatives .

Q. What computational methods predict binding interactions of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide can model interactions with enzymes (e.g., kinases), leveraging the formyl group’s hydrogen-bonding capability.
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes, highlighting key residues (e.g., Lys or Arg) interacting with the carbamate moiety .

Q. How can synthetic challenges like low yields or byproduct formation be mitigated?

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dechlorinated or over-coupled products).
  • Optimization : Increase catalyst turnover (e.g., Pd loading >5 mol%) or employ microwave-assisted synthesis to reduce reaction time and side reactions .

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